3-Fluoro-4-thiocyanatoaniline
Overview
Description
3-Fluoro-4-thiocyanatoaniline is a chemical compound with the CAS Number: 14512-86-8 . Its IUPAC name is 4-amino-2-fluorophenyl thiocyanate . The molecular formula of this compound is C7H5FN2S .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-thiocyanatoaniline consists of 7 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 168.19 .Scientific Research Applications
Antimycobacterial Activity
3-Fluoro-4-thiocyanatoaniline derivatives demonstrate notable antimicrobial activities. For instance, some synthesized fluorinated benzothiazolo imidazole compounds show promising antimicrobial activity, a finding that highlights the potential of 3-fluoro-4-thiocyanatoaniline in developing new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Applications in Parallel Synthesis
3-Fluoro-4-thiocyanatoaniline is used in fluorous electrophilic scavenging for solution-phase parallel synthesis. The fluorous derivatives obtained through this process are easily separable from reaction mixtures, proving useful in producing products with good purity (Zhang, Chen, & Nagashima, 2003).
Synthesis of Antimicrobial Agents
The compound plays a role in the synthesis of linezolid-like molecules. These molecules, derived from 3-fluoro-4-(morpholin-4-yl)aniline, demonstrate good antitubercular activities, suggesting its utility in creating potent antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Use in Electronic Properties Tuning
This chemical is significant in tuning the electronic properties of conjugated polythiophenes. For example, 3-fluoro-4-hexylthiophene, a related compound, is synthesized for use in electropolymerization, impacting the electronic properties of polymers (Gohier, Frère, & Roncali, 2013).
Crystal Structure Analysis
In crystallography, derivatives of 3-fluoro-4-thiocyanatoaniline are analyzed to understand their structural and electronic properties. This analysis is crucial for developing new materials and pharmaceutical compounds (Nagaraju et al., 2018).
Dye and Pharmaceutical Intermediates
The compound and its derivatives are important in the synthesis of dyes and pharmaceuticals. 4-Fluoro-3-nitroaniline, a closely related compound, serves as a significant intermediate in these industries (Bil, 2007).
Bioinformatics and Antioxidant Studies
3-Fluoro-4-thiocyanatoaniline derivatives are studied in bioinformatics and antioxidant activities, demonstrating potential in neurological and cancer research (Kollu et al., 2021).
Biodegradation Studies
Investigations into the biodegradation of fluoroanilines, such as 3-fluoroaniline, shed light on environmental impacts and potential bioremediation strategies (Zhao et al., 2019).
Safety And Hazards
3-Fluoro-4-thiocyanatoaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
properties
IUPAC Name |
(4-amino-2-fluorophenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCEAFQQKDBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623788 | |
Record name | 4-Amino-2-fluorophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-thiocyanatoaniline | |
CAS RN |
14512-86-8 | |
Record name | Thiocyanic acid, 4-amino-2-fluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14512-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-fluorophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.